RU28362
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Overview
Description
RU28362 is a synthetic androstane glucocorticoid developed by Roussel Uclaf. It is a selective agonist of the glucocorticoid receptor (corticoid type II receptor) but does not bind to the mineralocorticoid receptor (corticoid type I receptor) . This compound is known for its high affinity and selectivity towards the glucocorticoid receptor, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of RU28362 involves several steps, starting from the basic androstane structure. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Propargylation: Introduction of a propynyl group to the androstane structure.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the desired chemical transformations.
Chemical Reactions Analysis
RU28362 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: Functional groups on the androstane structure can be substituted with other groups to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
RU28362 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucocorticoid receptor interactions and to develop new synthetic routes for glucocorticoids.
Biology: Employed in studies investigating the role of glucocorticoid receptors in cellular processes and gene expression.
Medicine: Utilized in preclinical studies to understand the effects of glucocorticoids on various diseases, including inflammation and cancer.
Industry: Applied in the development of new pharmaceuticals targeting the glucocorticoid receptor
Mechanism of Action
RU28362 exerts its effects by selectively binding to the glucocorticoid receptor. Upon binding, the receptor undergoes a conformational change, allowing it to translocate to the nucleus. . This regulation can lead to various cellular responses, including anti-inflammatory effects, modulation of immune responses, and changes in metabolism.
Comparison with Similar Compounds
RU28362 is often compared to other glucocorticoids such as dexamethasone and cortisol. Unlike cortisol, which binds to both glucocorticoid and mineralocorticoid receptors, this compound selectively binds only to the glucocorticoid receptor . This selectivity makes this compound a more specific tool for studying glucocorticoid receptor-mediated effects without the confounding influence of mineralocorticoid receptor activation.
Similar Compounds
Dexamethasone: Another selective glucocorticoid receptor agonist with high affinity.
Cortisol: A natural steroid hormone that binds to both glucocorticoid and mineralocorticoid receptors.
Fluoxymesterone: A synthetic androgen with some glucocorticoid activity.
This compound’s unique selectivity and high affinity for the glucocorticoid receptor make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
74915-64-3 |
---|---|
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H28O3/c1-5-8-23(26)10-7-17-16-11-14(2)18-12-15(24)6-9-21(18,3)20(16)19(25)13-22(17,23)4/h6,9,11-12,16-17,19-20,25-26H,7,10,13H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-/m0/s1 |
InChI Key |
UFZKDKHLKHEFGA-ZFTCBNFESA-N |
SMILES |
CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)C)O)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11,17-dihydroxy-6-methyl-17-(1-propynyl)androsta-1,4,6-triene-3-one RU 28362 RU 362 RU-28362 RU-362 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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